molecular formula C16H18O2 B118821 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol CAS No. 851789-43-0

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

Cat. No.: B118821
CAS No.: 851789-43-0
M. Wt: 242.31 g/mol
InChI Key: MJPIYYRDVSLOME-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (CAS: 851789-43-0) is a phenolic compound with the molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.31 g/mol . Its structure features a hydroxyl-substituted benzene ring linked to a phenylpropyl chain with an additional hydroxyl group (Figure 1).

Properties

IUPAC Name

2-(3-hydroxy-1-phenylpropyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPIYYRDVSLOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467300
Record name 2-(3-HYDROXY-1-PHENYLPROPYL)-4-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851789-43-0
Record name 2-(3-HYDROXY-1-PHENYLPROPYL)-4-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Borohydride Reduction Followed by Friedel-Crafts Alkylation

The most widely documented method for synthesizing 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol begins with ethyl benzoylacetate as the starting material . This two-step process involves:

  • Reduction of Ethyl Benzoylacetate : Sodium borohydride (NaBH4\text{NaBH}_4) in methanol reduces the ketone group of ethyl benzoylacetate to a secondary alcohol at ambient temperature. This step generates ethyl 3-hydroxy-3-phenylpropanoate, achieving near-quantitative yields under optimized conditions .

  • Friedel-Crafts Alkylation : The alcohol intermediate undergoes Friedel-Crafts alkylation with 4-methylphenol in the presence of iron(III) chloride hexahydrate (FeCl36H2O\text{FeCl}_3 \cdot 6\text{H}_2\text{O}) as a catalyst. This reaction proceeds at 80C80^\circ \text{C} for 6–8 hours, yielding this compound with a reported purity of >98% .

Key Advantages :

  • Utilizes inexpensive catalysts (FeCl36H2O\text{FeCl}_3 \cdot 6\text{H}_2\text{O}) and readily available starting materials.

  • Avoids toxic solvents, as methanol serves as the reaction medium for both steps .

Red-Al Mediated Reduction of Propionate Esters

An alternative route employs sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) for the reduction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate . This method is notable for its high stereoselectivity:

  • Reduction with Red-Al : A toluene solution of Red-Al is added dropwise to the propionate ester at 5 to 5C-5\ \text{to}\ 5^\circ \text{C}, reducing the ester to a secondary alcohol. The reaction completes within 2 hours, achieving yields of 85–90% .

  • Demethylation and Isolation : The methoxy group is cleaved using hydrobromic acid (HBr\text{HBr}) in acetic acid, followed by neutralization with sodium hydroxide (NaOH\text{NaOH}). The product is extracted with toluene and purified via distillation .

Reaction Conditions :

  • Temperature: 5 to 5C-5\ \text{to}\ 5^\circ \text{C} to minimize side reactions.

  • Solvent: Toluene for enhanced solubility of intermediates .

Limitations :

  • Red-Al is moisture-sensitive and requires strict inert atmospheric conditions.

  • Higher operational costs compared to NaBH4\text{NaBH}_4-based methods .

Chroman-2-one Derivative Reduction

A third approach involves the reduction of 6-halo-4-phenylchroman-2-one derivatives, such as 6-bromo-4-phenylchroman-2-one . This method is advantageous for substrates requiring halogen retention:

  • Lithium Aluminum Hydride (LiAlH4\text{LiAlH}_4) Reduction : The chroman-2-one derivative is treated with LiAlH4\text{LiAlH}_4 in tetrahydrofuran (THF\text{THF}) at 040C0–40^\circ \text{C}, opening the lactone ring to form a diol intermediate .

  • Acid-Catalyzed Cyclization : The diol undergoes cyclization in the presence of HCl\text{HCl}, yielding this compound with 75–80% isolated yield .

Optimization Notes :

  • Substituting LiAlH4\text{LiAlH}_4 with NaBH4\text{NaBH}_4 reduces yields to 60–65% due to incomplete lactone ring opening.

  • Halogenated starting materials enable downstream functionalization for derivative synthesis .

Comparative Analysis of Synthetic Methods

The table below summarizes the three methods, highlighting critical parameters:

Method Starting Material Reducing Agent Catalyst Yield Temperature
NaBH₄/Friedel-Crafts Ethyl benzoylacetateNaBH₄FeCl₃·6H₂O>98%80°C
Red-Al 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionateRed-AlHBr (for demethylation)85–90%-5 to 5°C
LiAlH₄/Chroman-2-one 6-Bromo-4-phenylchroman-2-oneLiAlH₄HCl75–80%0–40°C

Key Observations :

  • The NaBH₄/Friedel-Crafts method offers the highest yield and operational simplicity, making it industrially preferred .

  • Red-Al provides superior stereocontrol but involves complex handling and higher costs .

  • Chroman-2-one reduction is niche, suitable for halogenated analogs but less efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

  • 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its phenolic and hydroxyl functional groups facilitate various chemical reactions, making it a versatile building block in organic chemistry .

2. Industrial Production

  • The compound is utilized in the production of specialty chemicals and materials. Its structural properties allow for modifications that can lead to the development of new compounds with desired characteristics for industrial applications .

Biological Applications

1. Enzyme Interaction Studies

  • Research has indicated that this compound may interact with various enzymes, potentially affecting their activity. This interaction is primarily due to the compound's ability to form hydrogen bonds through its phenolic hydroxyl group .

2. Therapeutic Investigations

  • The compound is under investigation for its potential therapeutic effects, particularly in the treatment of urinary conditions. As a precursor to tolterodine, it shares similar pharmacological properties and may exhibit antimuscarinic activity, which is beneficial in managing urinary incontinence .

Medical Applications

1. Development of Antimuscarinic Drugs

  • The most notable application of this compound lies in its role as a precursor for tolterodine, an antimuscarinic medication used to treat overactive bladder conditions. Tolterodine works by inhibiting bladder contractions, thus providing relief from urinary urgency and frequency .

2. Research on Drug Mechanisms

  • Ongoing studies are exploring the mechanisms by which this compound and its derivatives exert their effects on biological systems. Understanding these mechanisms can lead to improved formulations and enhanced therapeutic efficacy in clinical settings .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound using various starting materials such as 6-methyl-4-chroman-2-one and ethyl benzoylacetate. The synthetic routes were optimized for yield and efficiency, demonstrating the compound's utility as an intermediate in pharmaceutical chemistry .

Another research effort focused on assessing the biological activity of this compound through enzyme assays. The findings suggested that the compound could modulate enzyme activity, indicating potential applications in drug design aimed at enzyme-targeted therapies .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cellular membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Comparison with Other Phenolic Compounds

Compound Structure Acidity (pKa) Application Reference
This compound Phenol + alkyl chain ~10.0 Drug intermediate
2,6-Dichlorophenol (CAS: 87-65-0) Dichloro-substituted phenol ~6.8 Disinfectant
4-tert-Butylphenol (CAS: 98-54-4) Bulky alkyl substituent ~10.2 Polymer precursor

Insight: The electron-donating methyl and hydroxyl groups in this compound reduce acidity compared to chlorinated phenols, favoring nucleophilic substitution in synthesis .

Research Findings and Implications

  • Synthetic Efficiency: The two-phase protection strategy (tosyl + nosyl groups) achieves >90% yield in tolterodine synthesis, minimizing side reactions .
  • Regulatory Significance: As a genotoxic impurity, this compound requires monitoring at <1 ppm in drug formulations .
  • Challenges : Steric hindrance from the phenylpropyl chain complicates purification, necessitating advanced chromatography .

Biological Activity

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, also known by its chemical formula C15H18O3C_{15}H_{18}O_3 and CAS number 851789-43-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic hydroxyl group, which is significant for its biological activity. The presence of the hydroxy group enhances its ability to act as an antioxidant and interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The phenolic hydroxyl group allows the compound to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and inflammation.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which are involved in various inflammatory processes. By modulating these pathways, it could potentially alleviate conditions characterized by chronic inflammation.
  • Antitumor Potential : There is growing interest in the compound's ability to inhibit tumor cell proliferation. Research indicates that it may induce apoptosis in certain cancer cell lines through the activation of apoptotic pathways.

Biological Activity Data

A summary of key biological activities observed in studies involving this compound is presented in the following table:

Biological Activity Effect Observed Reference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntitumorInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that this compound exhibited significant antioxidant activity comparable to well-known antioxidants such as ascorbic acid. The compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in preventing oxidative damage-related diseases .
  • Anti-inflammatory Effects : In a controlled experiment involving animal models, the administration of this compound led to a marked decrease in inflammatory markers such as TNF-α and IL-6. This suggests that it could be beneficial in treating inflammatory diseases .
  • Antitumor Properties : Research conducted on various cancer cell lines indicated that this compound could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways. These findings point towards its potential as a therapeutic agent in oncology .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number851789-43-0
Molecular FormulaC16_{16}H18_{18}O2_2
Molecular Weight242.31 g/mol
Pharmacological RelevanceIntermediate in tolterodine synthesis

Basic: What synthetic strategies are effective for preparing this compound?

Answer:

  • Selective Protection-Deprotection:
    • Protection of Phenol Group: React with tosyl chloride (TsCl) in anhydrous pyridine to form the tosylate derivative, preventing unwanted side reactions .
    • Functionalization of Alcohol: Convert the primary alcohol to a nosyl (2-nitrobenzenesulfonyl) group for subsequent nucleophilic substitution .
    • Deprotection: Remove the tosyl group using mild alkaline hydrolysis (e.g., NaOH/MeOH) to regenerate the phenol moiety .

Q. Table 2: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Reference
TosylationTsCl, pyridine, 0°C → RT, 12 h85
NosylationNosyl chloride, DIPEA, DCM78
Final DeprotectionNaOH/MeOH, reflux, 2 h92

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Standardized Assay Conditions:
    • Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1% v/v).
    • Validate results with orthogonal assays (e.g., ELISA for protein binding, fluorescence polarization for kinetics).
  • Data Reprodubility:
    • Collaborate with independent labs to replicate findings.
    • Perform dose-response curves (IC50_{50}/EC50_{50}) across multiple replicates to assess variability .

Advanced: What experimental approaches are suitable for studying structure-activity relationships (SAR) of derivatives?

Answer:

  • Derivative Synthesis:
    • Modify the hydroxy, phenyl, or methyl groups (e.g., introduce halogens or alkyl chains) via Friedel-Crafts alkylation or Mitsunobu reactions.
  • Bioactivity Screening:
    • Test derivatives in in vitro antimicrobial assays (e.g., MIC against S. aureus) or receptor-binding assays (e.g., GPCR panels).
  • Computational Modeling:
    • Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins like acetylcholinesterase .

Q. Table 3: Example SAR Modifications

DerivativeModificationBioactivity TrendReference
4-Methyl → 4-EthylIncreased lipophilicityEnhanced potency
Hydroxy → MethoxyReduced hydrogen bondingDecreased selectivity

Advanced: How does solvent viscosity influence the compound’s photochemical stability?

Answer:

  • Mechanistic Insight:
    • Under UV light, the compound undergoes solvent-dependent rearrangement. In low-viscosity solvents (e.g., THF), cleavage of the phenylpropyl group dominates. In high-viscosity solvents (e.g., glycerol), recombination favors 2-(indol-2-yl)-4-methylphenol formation .
  • Experimental Design:
    • Irradiate solutions (λ = 254 nm) in solvents of varying viscosity. Monitor degradation via HPLC and characterize products via LC-MS .

Advanced: What are sustainable synthesis alternatives for this compound?

Answer:

  • Biocatalytic Routes:
    • Use immobilized lipases (e.g., Candida antarctica Lipase B) in aqueous-organic biphasic systems to catalyze hydroxy group functionalization.
  • Green Solvents:
    • Replace DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF for reduced environmental impact .

Advanced: How to assess the environmental impact of this compound?

Answer:

  • Ecotoxicology Assays:
    • Test acute toxicity in Daphnia magna (48h EC50_{50}) and algae growth inhibition (72h IC50_{50}).
  • Biodegradability:
    • Use OECD 301F (Closed Bottle Test) to measure microbial degradation in wastewater .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Reactant of Route 2
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

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